molecular formula C17H18S2 B14453878 2,2-Dibenzyl-1,3-dithiolane CAS No. 76312-47-5

2,2-Dibenzyl-1,3-dithiolane

Cat. No.: B14453878
CAS No.: 76312-47-5
M. Wt: 286.5 g/mol
InChI Key: OMKHHIQGKVVHOH-UHFFFAOYSA-N
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Description

2,2-Dibenzyl-1,3-dithiolane is a specialized 1,3-dithiolane derivative of interest in synthetic and medicinal chemistry. The 1,3-dithiolane ring is a five-membered cyclic disulfide known for its utility as a protecting group for carbonyl compounds . It is quite resistant to both alkaline and acid hydrolysis, which allows for its stability under various reaction conditions . The presence of two benzyl groups at the 2-position makes this compound a potential precursor for generating nucleophilic carbanions. Deprotonation of 1,3-dithiolanes with strong bases, such as alkyllithium reagents, generates anions that can be alkylated with halogenides or react with carbonyl compounds , serving as a valuable tool for carbon-carbon bond formation. The 1,3-dithiolane scaffold has been rehabilitated as a privileged structure in drug design, incorporated into diverse therapeutic agents for treating neoplastic, infectious, and neurodegenerative disorders . Please note that the specific applications and properties of the 2,2-dibenzyl derivative are not fully detailed in the available literature, and researchers are encouraged to consult specialized sources for further information. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76312-47-5

Molecular Formula

C17H18S2

Molecular Weight

286.5 g/mol

IUPAC Name

2,2-dibenzyl-1,3-dithiolane

InChI

InChI=1S/C17H18S2/c1-3-7-15(8-4-1)13-17(18-11-12-19-17)14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

OMKHHIQGKVVHOH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2,2 Dibenzyl 1,3 Dithiolane and Analogous Structures

Condensation Reactions for 1,3-Dithiolane (B1216140) Core Formation

The most direct and widely used method for forming the 1,3-dithiolane ring is the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112). This reaction, known as thioacetalization, is typically reversible and requires a catalyst to proceed efficiently.

The reaction between a carbonyl precursor, such as an aldehyde or ketone, and 1,2-ethanedithiol leads to the formation of a five-membered dithioacetal ring. organic-chemistry.org This transformation is a versatile and fundamental process in organic synthesis. researchgate.net

A diverse array of catalysts can be employed to promote the condensation of carbonyl compounds with 1,2-ethanedithiol. These catalysts activate the carbonyl group, facilitating nucleophilic attack by the thiol moieties.

Brønsted Acid Catalysis: Traditional methods often utilize strong Brønsted acids. For instance, p-toluenesulfonic acid (p-TsOH), often in combination with silica (B1680970) gel, has been shown to be an effective catalyst for this transformation, offering good yields and short reaction times. organic-chemistry.orgchemicalbook.com Other Brønsted acids, such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂), also efficiently catalyze the formation of 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com

Lewis Acid Catalysis: Lewis acids are widely used and often provide high efficiency and chemoselectivity. Various Lewis acids, including metal triflates like praseodymium triflate (Pr(OTf)₃) and yttrium triflate (Y(OTf)₃), are effective and can be recycled. organic-chemistry.orgchemicalbook.com Other metal-based Lewis acids such as SnCl₂·2H₂O have also been reported for the mild and efficient conversion of aldehydes and ketones into their corresponding 1,3-dithiolanes. researchgate.net The table below summarizes several catalytic systems used for 1,3-dithiolane synthesis.

CatalystCatalyst TypeTypical ConditionsAdvantages
p-Toluenesulfonic acid (p-TsOH) / Silica GelBrønsted AcidRefluxing dichloromethaneVersatile, good yield, short reaction time. organic-chemistry.orgchemicalbook.com
HClO₄-SiO₂Brønsted AcidSolvent-free, room temperatureHighly efficient, reusable catalyst. organic-chemistry.orgchemicalbook.com
Tungstate (B81510) Sulfuric Acid (TSA)Solid AcidSolvent-free, 80°C or grinding at RTEnvironmentally benign, excellent yields, simple work-up. researchgate.net
Yttrium Triflate (Y(OTf)₃)Lewis AcidSolventHigh chemoselectivity for aldehydes. organic-chemistry.org
Praseodymium Triflate (Pr(OTf)₃)Lewis AcidSolventEfficient, recyclable catalyst. organic-chemistry.orgchemicalbook.com
SnCl₂·2H₂OLewis AcidSolvent-freeMild and efficient protocol. researchgate.net

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for the synthesis of 1,3-dithiolanes.

Solvent-Free Synthesis: Many catalytic systems operate efficiently without a solvent. For example, the use of tungstate sulfuric acid allows for the thioacetalization of both aliphatic and aromatic carbonyl compounds under solvent-free conditions, proceeding in excellent yields with short reaction times. researchgate.net Similarly, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient catalyst for 1,3-dithiolane formation under solvent-free conditions at room temperature. organic-chemistry.org These methods reduce pollution, lower costs, and simplify the experimental process and handling. arkat-usa.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. While specific microwave-assisted syntheses of 2,2-dibenzyl-1,3-dithiolane are not extensively detailed, the technique is widely applied to the formation of related heterocyclic systems. nih.govmdpi.comscielo.br It often leads to significantly reduced reaction times and improved yields compared to conventional heating. For example, the deprotection of 1,3-dioxolane (B20135) ketals, an analogous reaction, has been successfully achieved using microwave energy in the presence of a catalyst. scielo.br

Specific Synthesis of this compound Precursors

The functionalization of the 1,3-dithiolane ring can lead to derivatives with varied properties. The following sections describe specific, though less common, synthetic pathways starting from a geminal dithiol precursor.

The synthesis of 4-hydroxylated 1,3-dithiolane derivatives via the specific condensation of 1,3-diphenylpropane-2,2-dithiol (the gem-dithiol of dibenzyl ketone) with α-haloketones is not a commonly reported pathway in the surveyed scientific literature. Typically, functionalized dithiolanes are prepared by modifying other starting materials before or after the dithiolane ring formation. For instance, the synthesis of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a hydroxylated dithiolane, is achieved through the reaction of 2,3-dimercaptopropan-1-ol with cyclohexanone, demonstrating a strategy where the hydroxyl group is introduced via a functionalized dithiol. nih.gov

Alternative Synthetic Routes to Substituted 1,3-Dithiolanes

While the direct condensation of a carbonyl compound with 1,2-ethanedithiol is a primary method, other strategies have been developed to access the 1,3-dithiolane scaffold, particularly for substituted derivatives.

An alternative route for the formation of certain substituted 1,3-dithiolanes involves the use of ethylene (B1197577) dibromide and sodium thiosulfate. This method provides a pathway to the dithiolane ring system without starting from a carbonyl compound and 1,2-ethanedithiol. The process generally proceeds by first reacting ethylene dibromide with sodium thiosulfate. The resulting intermediate can then react with a carbonyl compound, such as formaldehyde (B43269) or acetone, in the presence of a strong acid like hydrochloric acid (HCl) to form the corresponding 4-substituted 1,3-dithiolane. chemicalbook.com This pathway is particularly useful for accessing dithiolanes with substitution at the C4 position of the heterocyclic ring.

The stereoselective synthesis of dithiolane derivatives is of significant interest, particularly when a chiral center is present in the molecule. For compounds like this compound, where the C2 carbon is prochiral if the benzyl (B1604629) groups are different, or if substitution exists elsewhere on the dithiolane ring, controlling the stereochemistry is crucial.

One approach to achieving stereoselectivity is through the diastereoselective addition of a nucleophilic dithiane or dithiolane equivalent to a chiral carbonyl compound. For instance, the addition of 2-lithio-1,3-dithiane to chiral aldehydes and ketones can proceed with a high degree of diastereoselectivity, influenced by the existing stereocenter in the carbonyl compound. This principle can be extended to the synthesis of chiral 2,2-disubstituted 1,3-dithiolanes by reacting a chiral ketone with 1,2-ethanedithiol, where the facial selectivity of the nucleophilic attack by the thiol groups is directed by the chiral substrate.

Furthermore, the use of chiral catalysts for the enantioselective thioacetalization of prochiral ketones is an emerging area. While specific examples for this compound are not extensively documented, the development of chiral Brønsted acids or Lewis acids can, in principle, provide a means to achieve an enantioselective synthesis. These catalysts can create a chiral environment around the carbonyl group, leading to the preferential formation of one enantiomer of the dithiolane product. The resolution of racemic mixtures of chiral 1,3-dithiolanes via chromatographic methods is also a viable, albeit less direct, approach to obtaining enantiomerically pure compounds. mdpi.com

Green Chemistry Principles in Dithiolane Synthesis

The application of green chemistry principles to the synthesis of 1,3-dithiolanes aims to reduce the environmental impact of these chemical processes. Key considerations include atom economy, the use of environmentally benign catalysts, and the reduction of waste.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound from dibenzyl ketone and 1,2-ethanedithiol is a condensation reaction that produces one molecule of water as a byproduct. The atom economy for this reaction can be calculated as follows:

Reaction: C₁₅H₁₄O (Dibenzyl ketone) + C₂H₆S₂ (1,2-Ethanedithiol) → C₁₇H₁₈S₂ (this compound) + H₂O

Molecular Weights:

Dibenzyl ketone (C₁₅H₁₄O): 210.27 g/mol

1,2-Ethanedithiol (C₂H₆S₂): 94.20 g/mol

this compound (C₁₇H₁₈S₂): 286.46 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% (286.46 g/mol / (210.27 g/mol + 94.20 g/mol )) x 100% = 94.1%

Interactive Data Table: Atom Economy of this compound Synthesis
ReactantFormulaMolecular Weight ( g/mol )
Dibenzyl ketoneC₁₅H₁₄O210.27
1,2-EthanedithiolC₂H₆S₂94.20
Product Formula Molecular Weight ( g/mol )
This compoundC₁₇H₁₈S₂286.46
WaterH₂O18.02
Atom Economy 94.1%

The choice of catalyst plays a crucial role in the sustainability of 1,3-dithiolane synthesis. Traditional catalysts often include strong Brønsted or Lewis acids, which can be corrosive, difficult to handle, and may require neutralization during workup, generating waste. organic-chemistry.org Modern approaches focus on the use of reusable and more environmentally friendly catalysts.

Solid acid catalysts, such as silica-supported perchloric acid (HClO₄-SiO₂) and tungstophosphoric acid (H₃PW₁₂O₄₀), offer advantages such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. organic-chemistry.orgresearchgate.net For example, tungstate sulfuric acid has been reported as a recyclable and green catalyst for the synthesis of 1,3-dithiolanes under solvent-free conditions, leading to excellent yields and short reaction times. researchgate.net Other catalysts like yttrium triflate and praseodymium triflate have also been shown to be efficient and, in some cases, recyclable for the chemoselective thioacetalization of carbonyl compounds. chemicalbook.comorganic-chemistry.org

The use of these catalysts not only improves the sustainability of the synthesis but can also enhance the selectivity and efficiency of the reaction.

Interactive Data Table: Comparison of Catalysts for 1,3-Dithiolane Synthesis
CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (e.g., HCl, p-TsOH) Organic solvent, refluxReadily available, effectiveCorrosive, waste generation from neutralization
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) Anhydrous conditionsHigh reactivityMoisture sensitive, often stoichiometric amounts needed
**Silica-Supported Perchloric Acid (HClO₄-SiO₂) **Solvent-free, room temperatureReusable, mild conditions, high efficiency organic-chemistry.orgPreparation of catalyst required
Tungstophosphoric Acid (H₃PW₁₂O₄₀) Solvent-freeHighly selective, excellent yields researchgate.netCost of catalyst
Tungstate Sulfuric Acid Solvent-freeRecyclable, environmentally benign, high yields researchgate.netMay not be commercially available
Yttrium Triflate Mild conditionsHigh chemoselectivity for aldehydes organic-chemistry.orgCost and availability
Praseodymium Triflate Mild conditionsRecyclable, chemoselective chemicalbook.comCost and availability

Reactivity and Reaction Mechanisms of 2,2 Dibenzyl 1,3 Dithiolane Systems

Ring Transformations and Derivatization

The 1,3-dithiolane (B1216140) ring is a robust heterocyclic system, often employed as a protecting group for carbonyl compounds due to its stability under various conditions. organic-chemistry.org However, it can undergo specific transformations and functionalizations.

The transformation of a hydroxylated 1,3-dithiolane to a 1,3-dithiole involves the elimination of a molecule of water to create a carbon-carbon double bond within the five-membered ring. While specific studies on 4-hydroxylated 2,2-dibenzyl-1,3-dithiolanes are not prevalent, the reaction mechanism can be inferred from general principles of alcohol dehydration.

This reaction is typically catalyzed by acid. The mechanism would involve the protonation of the hydroxyl group at the 4-position by an acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule generates a carbocation at the 4-position. A base (such as the conjugate base of the acid catalyst or a solvent molecule) then abstracts a proton from the adjacent 5-position, leading to the formation of a double bond between C4 and C5, resulting in the 2,2-dibenzyl-1,3-dithiole product. The conditions for such a reaction would need to be carefully controlled to avoid undesired side reactions, such as ring opening.

Table 1: Proposed Reaction Steps for Dehydration

StepDescriptionIntermediate/Product
1 Protonation of the hydroxyl groupOxonium ion
2 Loss of waterCarbocation at C4
3 Deprotonation at C51,3-Dithiole

Functionalization of the 2,2-dibenzyl-1,3-dithiolane ring, apart from reactions involving substituents, can occur at the sulfur atoms. The sulfur atoms in the dithiolane ring are nucleophilic and can be oxidized to form sulfoxides and sulfones.

Table 2: Oxidation States of the Dithiolane Ring

DerivativeOxidation StateKey Features
1,3-DithiolaneSulfideStable, parent heterocycle
1,3-Dithiolane-1-oxideSulfoxideChiral center at sulfur, increased polarity
1,3-Dithiolane-1,1-dioxideSulfoneAcyclic, electron-withdrawing group

Carbon-Carbon Bond Formation via Organometallic Intermediates

A significant area of dithioacetal chemistry involves the generation of carbanions at the 2-position, which serve as acyl anion equivalents in a process known as Umpolung (reactivity inversion).

The concept of deprotonation at the 2-position is a cornerstone of dithiane and dithiolane chemistry. However, this reaction is not applicable to this compound. This compound is derived from a ketone (dibenzyl ketone) and therefore lacks a proton at the C2 position. The carbon at the 2-position is quaternary, bonded to two sulfur atoms and two benzyl (B1604629) groups.

For 1,3-dithiolanes derived from aldehydes, which possess a hydrogen atom at the 2-position, deprotonation is possible using a strong base like n-butyllithium (n-BuLi). The acidity of this proton is enhanced by the two adjacent electron-withdrawing sulfur atoms, which can stabilize the resulting negative charge. This process generates a 2-lithio-1,3-dithiolane intermediate.

Once formed, 2-lithio-1,3-dithiolanes (derived from aldehydes) can act as potent nucleophiles, reacting with a variety of electrophiles to form new carbon-carbon bonds. Typical electrophiles include alkyl halides, epoxides, aldehydes, and ketones. This reaction sequence allows the dithiolane to function as a masked formyl anion.

However, a significant challenge with 2-lithio-1,3-dithiolanes is their inherent instability. They are known to undergo fragmentation, where the lithiated species decomposes to generate ethylene (B1197577) and a dithiocarboxylate salt. organic-chemistry.org This decomposition pathway often competes with the desired reaction with electrophiles, limiting the synthetic utility of these intermediates.

The instability of 2-lithio-1,3-dithiolanes led to the development of more stable alternatives for Umpolung chemistry, most notably 2-lithio-1,3-dithianes. The 1,3-dithiane (B146892) is a six-membered ring analogue of the 1,3-dithiolane.

The pioneering work of Corey and Seebach established 2-lithio-1,3-dithianes as highly effective and versatile acyl anion equivalents. organic-chemistry.org The key difference lies in their stability; the six-membered ring of the dithiane system does not readily undergo the fragmentation that plagues the five-membered dithiolane system. This enhanced stability allows the 2-lithio-1,3-dithiane anions to be generated cleanly and to react efficiently with a wide range of electrophiles without significant decomposition. organic-chemistry.org

After the nucleophilic addition step, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, completing the process of acyl anion addition. organic-chemistry.org This robust methodology has made 1,3-dithianes a cornerstone of modern organic synthesis for achieving reactivity inversion.

Table 3: Comparison of 2-Lithio-1,3-dithiolanes and 2-Lithio-1,3-dithianes

Feature2-Lithio-1,3-dithiolane (from aldehyde)2-Lithio-1,3-dithiane (from aldehyde)
Ring Size 5-membered6-membered
Stability Prone to fragmentation to ethylene and dithiocarboxylateGenerally stable, does not readily fragment
Synthetic Utility Limited due to instabilityWidely used as a reliable acyl anion equivalent
Key Reaction Nucleophilic addition to electrophilesNucleophilic addition to a broad range of electrophiles
Pioneers -E.J. Corey and D. Seebach

Cleavage and Regeneration Strategies

The regeneration of the parent carbonyl compound from a 1,3-dithiolane, a process known as dethioacetalization, is a critical step in its use as a protecting group. This transformation can be accomplished through several strategies, most notably oxidative cleavage.

Oxidative Cleavage of the 1,3-Dithiolane Ring

Oxidative cleavage provides a robust method for the deprotection of 1,3-dithiolanes, converting them back to the corresponding ketones or aldehydes. A variety of oxidizing agents have been developed for this purpose, often tailored to offer high efficiency and chemoselectivity. The choice of reagent can be crucial, especially when sensitive functional groups are present in the molecule.

The reactions often proceed under mild conditions and are effective for a wide range of dithiolane derivatives. For instance, reagents such as o-iodoxybenzoic acid (IBX) can efficiently cleave dithianes. nih.gov Similarly, combinations like a catalytic amount of hydrobromic acid with hydrogen peroxide serve as an effective system for the rapid regeneration of carbonyl compounds from their 1,3-dithiolane derivatives. researchgate.net Other notable reagents include N-halosuccinimides, which are advantageous for the cleavage of 2-acyl-1,3-dithianes, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which has been shown to convert 2-aryl-substituted 1,3-dithianes into thioesters and aldehydes. organic-chemistry.orgacs.org

Below is a table summarizing various reagents used for the oxidative cleavage of 1,3-dithiolanes.

Reagent SystemTypical ConditionsSubstrate ScopeRef
o-Iodoxybenzoic acid (IBX)DMSO, traces of waterBenzylic/Allylic dithianes and dithiolanes tandfonline.com
H₂O₂ / HBr (cat.)Acetonitrile, room temp.Aromatic and aliphatic dithiolanes researchgate.net
N-Bromosuccinimide (NBS)Aqueous acetone or acetonitrileVarious substituted 1,3-dithianes organic-chemistry.org
N-Chlorosuccinimide (NCS) / Ag⁺Aqueous acetone or acetonitrileEspecially useful for unsaturated dithianes organic-chemistry.org
DDQAqueous acetonitrile2-Aryl-substituted 1,3-dithianes acs.org
MnO₂ / AlCl₃Dry acetonitrileThioacetals from non-enolizable ketones orgsyn.org
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS]Solvent-free, room temp.Aromatic and aliphatic dithiolanes chemrxiv.org

Mechanisms of Dethioacetalization

The mechanism of dethioacetalization depends significantly on the reagents and conditions employed. Three primary mechanistic pathways can be distinguished: those involving metal-ion assistance, direct oxidation, and acid catalysis.

Metal-Ion Assisted Hydrolysis : This is a classic method, often employing heavy metal salts like those of mercury(II). organic-chemistry.org The mechanism is explained by the Hard and Soft Acids and Bases (HSAB) principle. The "soft" mercury ion (Hg²⁺) has a strong affinity for the "soft" sulfur atoms of the dithiolane. rsc.org This coordination weakens the carbon-sulfur bonds, making the thioacetal carbon susceptible to nucleophilic attack by water, leading to hydrolysis and regeneration of the carbonyl group. organic-chemistry.orgrsc.org

Oxidative Mechanisms : Many cleavage reactions proceed via an initial oxidation of one or both sulfur atoms. Reagents like hypervalent iodine compounds (e.g., IBX) first oxidize the thioacetal to a sulfoxide or sulfone. rsc.org This oxidation increases the electron-withdrawing nature of the sulfur atoms, which significantly activates the C-S bonds. The resulting intermediate is much more labile and readily undergoes hydrolysis, even with weak nucleophiles like water, to release the carbonyl compound. rsc.org

Acid-Catalyzed Hydrolysis : While thioacetals are generally stable to acidic conditions, deprotection can sometimes be achieved under specific acidic protocols. chemicalbook.com The mechanism likely involves protonation of a sulfur atom, followed by C-S bond cleavage to form a sulfonium ion. chemicalbook.com This cation is then attacked by water. Subsequent elimination steps regenerate the carbonyl compound. chemicalbook.com However, this method is less common due to the inherent acid stability of dithiolanes. chemicalbook.com

Other Significant Reaction Pathways

Beyond its role as a protective group, the this compound moiety can participate in other significant transformations, including selective oxidation of its sulfur atoms and intriguing rearrangement cascades.

Oxidation of Sulfur Atoms to Sulfoxides

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form the corresponding sulfoxides without cleavage of the ring. This transformation provides access to chiral sulfoxides, which are valuable auxiliaries in asymmetric synthesis. The oxidation can be controlled to yield the mono-sulfoxide, and often with high diastereoselectivity.

Chemical methods for this transformation have been developed; for example, 2-phenyl-1,3-dithiolane can be oxidized diastereoselectively by tert-butyl hydroperoxide (t-BuOOH) in the presence of a titanocene dichloride (Cp₂TiCl₂) catalyst to give the monosulfoxide derivative. chemicalbook.com Microbial oxidation has also been employed to produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Furthermore, visible-light photoredox catalysis offers a modern approach where the reaction outcome—either sulfoxidation or rearrangement—can be controlled by the choice of base. chemrxiv.org This highlights the subtle interplay of reaction conditions in determining the fate of the dithiolane ring. chemrxiv.org

Rearrangement Cascades Involving Dithioketal Moieties

The dithioketal group can undergo fascinating rearrangement and fragmentation reactions, particularly under basic or photoredox conditions. These cascades open up novel synthetic pathways that go beyond simple protection-deprotection sequences.

One such pathway is a base-mediated fragmentation. 2-Aryl-1,3-dithiolanes, for instance, can undergo ring fragmentation when treated with a strong base like lithium hexamethyldisilazide (LiHMDS). acs.org This reaction is believed to proceed via deprotonation at the C2 carbon, followed by a cascade that results in the formation of an aryl-dithiocarboxylate anion and ethylene gas. acs.org This reactive dithiocarboxylate intermediate can then be trapped by various electrophiles, such as alkyl halides, to furnish a diverse range of dithioesters in a one-pot procedure. acs.org

Another significant pathway is an oxidative rearrangement promoted by visible-light photoredox catalysis. chemrxiv.org In this process, the reaction of dithiolanes can be directed towards a unique rearrangement to form disulfide-linked-dithioesters, a transformation that involves regioselective C-S bond cleavage. chemrxiv.org The ability to switch between this rearrangement and simple sulfoxidation by merely changing the base demonstrates a sophisticated level of reaction control. chemrxiv.org

Applications of 2,2 Dibenzyl 1,3 Dithiolane and Its Analogs in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The 1,3-dithiolane (B1216140) moiety, the core structure of 2,2-dibenzyl-1,3-dithiolane, is a cornerstone in modern organic synthesis, serving as a versatile synthetic intermediate and building block. beilstein-journals.orgchemrxiv.org While their six-membered ring counterparts, 1,3-dithianes, are well-known as acyl anion equivalents, 1,3-dithiolanes also offer significant utility in the construction of complex molecules. beilstein-journals.org Their primary function is often as a protecting group for carbonyl compounds, but their application extends to being integral parts of molecular frameworks. beilstein-journals.orgresearchgate.net

The synthesis of new aromatic derivatives containing the 1,3-dithiolane unit highlights their role as building blocks. chemrxiv.org For instance, 1,3-dithiolane-2-methanol (B15435076) can be readily attached to various aromatic systems through simple alkylation reactions, demonstrating the ease with which this heterocyclic system can be incorporated into larger, more complex structures. chemrxiv.orgchemrxiv.org This modular approach allows for the synthesis of multidentate ligands designed to form complex structures with transition metal ions. chemrxiv.org The stability and straightforward synthesis of these dithiolane-containing building blocks make them valuable assets in the strategic assembly of target molecules. beilstein-journals.orgchemrxiv.org However, the application of 1,3-dithiolanes as acyl anion equivalents can be limited by the potential for fragmentation upon metalation at low temperatures, a contrast to the more stable 1,3-dithianes. beilstein-journals.org

Carbonyl Protection Strategies

A key application of 1,3-dithiolanes is the protection of carbonyl functional groups. This strategy is crucial in multi-step syntheses where a specific aldehyde or ketone needs to be shielded from reaction while transformations occur elsewhere in the molecule. researchgate.net The formation of the dithiolane, known as thioacetalization, can be achieved with high chemoselectivity. Aldehydes are generally more reactive than ketones, allowing for their selective protection.

Various catalytic systems have been developed to enhance this selectivity. For example, catalysts like yttrium triflate and tungstophosphoric acid have been shown to be highly effective for the chemoselective thioacetalization of aldehydes in the presence of ketones. organic-chemistry.org This selectivity is critical when a molecule contains both functional groups and only the aldehyde needs to be masked. The reaction typically involves treating the carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a suitable Lewis or Brønsted acid catalyst. organic-chemistry.org

Table 1: Catalysts for Chemoselective Thioacetalization of Carbonyls

Catalyst Substrate Scope Key Features
Yttrium triflate Aldehydes, Ketones High chemoselectivity for aldehydes. organic-chemistry.org
Tungstophosphoric acid Aldehydes, Ketones, Acetals High selectivity, solvent-free conditions. organic-chemistry.org
Lithium Bromide (LiBr) Aromatic & α,β-unsaturated aldehydes Efficient chemoselectivity in the presence of other aldehydes and ketones under solvent-free conditions. organic-chemistry.org

The effectiveness of a protecting group is defined by its ability to withstand a range of reaction conditions and to be removed cleanly when desired. uchicago.edu The 1,3-dithiolane group is prized for its considerable stability under both acidic and basic conditions, where many other carbonyl protecting groups, such as acetals, would be cleaved. researchgate.netarkat-usa.orgnih.gov This robustness makes them particularly useful in complex synthetic sequences involving organometallic reagents or hydride reductions. arkat-usa.org

However, the dithiolane group is sensitive to oxidative and certain reductive conditions. It can be cleaved using various reagents that typically involve electrophilic attack at the sulfur atoms. This allows for the regeneration of the parent carbonyl compound, a process known as deprotection. arkat-usa.orgnih.gov The stability profile allows for orthogonal protection strategies, where different protecting groups can be removed selectively without affecting others. uchicago.edu

Table 2: Stability Profile of 1,3-Dithiolane Protecting Group

Condition Type Reagents/Conditions Withstood Reagents/Conditions for Cleavage
Basic LDA, NEt₃, Pyridine, t-BuOK, RLi, RMgX, Enolates, NaOCH₃ Stable
Acidic Stable under many mildly acidic conditions Strong protic acids (e.g., HCl, H₂SO₄) with water can cause cleavage, though often slower than for O,O-acetals. researchgate.net
Reductive LiAlH₄, NaBH₄, Bu₃SnH H₂/Raney Nickel (leads to desulfurization to an alkane)

| Oxidative | MnO₂ / CH₂Cl₂ | Hg(II) salts (e.g., HgCl₂, Hg(NO₃)₂), I₂, Br₂, N-halosuccinimides (NBS, NCS), DDQ, Selectfluor™. organic-chemistry.orgarkat-usa.orgnih.gov |

Construction of Complex Molecular Architectures

Beyond their role in protection, dithiolane analogs serve as chiral auxiliaries or platforms for stereocontrolled reactions. For example, the C₂-symmetric vinyl sulfoxide, trans-2-methylene-1,3-dithiolane 1,3-dioxide, has been utilized in highly diastereoselective 1,3-dipolar cycloaddition reactions. researchgate.net When reacted with 3-oxidopyridinium betaines, this dithiolane derivative yields complex bicyclic structures with total diastereoselectivity. researchgate.net This high level of stereocontrol is crucial for building specific isomers of intricate molecular targets, such as those containing the tropane (B1204802) skeleton. The C₂-symmetry of the dithiolane derivative effectively guides the approach of the reacting species, leading to the preferential formation of a single diastereomer. researchgate.net Such methodologies are invaluable for creating stereochemically rich and complex molecules from simpler precursors.

The strategic use of dithiolane-protected synthons is a powerful method for the construction of polyol derivatives, which are key structural motifs in many natural products. By protecting a carbonyl group as a dithiolane, adjacent functionalities can be manipulated or new stereocenters can be introduced. For instance, a dithiolane can be used to mask a ketone while reductions or additions are performed on other carbonyls within the same molecule. This approach is fundamental in the synthesis of C₂-symmetric chiral 1,3-diols, which are themselves valuable chiral inducers for subsequent asymmetric reactions. researchgate.net The synthesis of diastereomerically pure 1,3-diols often starts from precursors like diethyl malonate, where dithiolane protection could be envisioned to differentiate reactivity in more complex substrates. researchgate.net Once the desired polyol backbone is assembled, the dithiolane group can be removed to unmask the carbonyl for further elaboration, completing the synthesis of the complex polyol derivative.

Applications in Natural Product Synthesis

The 1,3-dithiolane moiety, as a protected form of a carbonyl group, serves as a versatile functional group in the multi-step total synthesis of complex natural products. researchgate.net While specific documented applications of this compound in this context are not extensively reported in publicly available literature, the strategic use of its structural analogs, primarily 1,3-dithianes, provides a well-established blueprint for its potential utility. These sulfur-containing heterocycles are renowned as acyl anion equivalents, a concept pioneered by Corey and Seebach. researchgate.net This strategy allows for a reversal of the normal reactivity (umpolung) of the carbonyl carbon, enabling the formation of key carbon-carbon bonds. researchgate.net

In a typical synthetic sequence, a 1,3-dithiolane or 1,3-dithiane (B146892) is deprotonated at the C2 position using a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones) to form a new carbon-carbon bond. Subsequent removal of the dithioacetal protecting group, often under oxidative or hydrolytic conditions, regenerates the carbonyl functionality in the newly elaborated structure. organic-chemistry.org

This powerful methodology has been instrumental in the synthesis of a wide array of natural products, where the dithiane or dithiolane moiety acts as a linchpin in the assembly of complex carbon skeletons. researchgate.net Although the benzyl (B1604629) groups in this compound would preclude deprotonation at the C2 position, its analogs with a hydrogen at C2 are central to this synthetic strategy. The stability of the 1,3-dithiolane ring under various reaction conditions makes it an ideal protecting group for carbonyls during intricate synthetic transformations on other parts of the molecule. organic-chemistry.orgjocpr.com

Generation of Unsaturated Systems

Synthesis of Aryl/Hetaryl-Substituted Ethenes

A significant application of 1,3-dithiolane analogs is in the synthesis of sterically crowded and electronically interesting aryl- or hetaryl-substituted ethenes. A notable method involves the use of 2-silylated 1,3-dithiolanes as key intermediates. This approach offers a highly efficient route to tetrasubstituted ethenes, which are valuable components in materials science and medicinal chemistry.

The process commences with the reaction of a thioketone with trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which leads to the formation of a 2-trimethylsilyl-1,3-dithiolane. These intermediates can be generated with high regioselectivity. The subsequent step involves the desilylation of the 2-trimethylsilyl-1,3-dithiolane, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). This induces a cycloreversion reaction through a carbanionic intermediate, ultimately yielding the desired ethene derivative and other byproducts. This one-pot procedure is highly efficient for producing a variety of substituted ethenes.

Below is a table summarizing the synthesis of various aryl/hetaryl-substituted ethenes from 2-trimethylsilyl-1,3-dithiolane precursors.

Table 1: Synthesis of Aryl/Hetaryl-Substituted Ethenes via 2-Silylated 1,3-Dithiolane Analogs

Starting Thioketone(s) 2-Silylated 1,3-Dithiolane Intermediate Ethene Product Yield (%)
Thiobenzophenone 2-Trimethylsilyl-4,4,5,5-tetraphenyl-1,3-dithiolane Tetraphenylethene 90
Di(thiophen-2-yl)methanethione 2-Trimethylsilyl-4,4,5,5-tetra(thiophen-2-yl)-1,3-dithiolane Tetra(thiophen-2-yl)ethene 95
Di(pyridin-2-yl)methanethione 2-Trimethylsilyl-4,4,5,5-tetra(pyridin-2-yl)-1,3-dithiolane Tetra(pyridin-2-yl)ethene 92
Thiofluorenone and Thiobenzophenone 2-Trimethylsilyl-spiro[fluorene-9,4'-(1,3-dithiolane)]-5',5'-diphenyl 1-(Diphenylmethylene)-9H-fluorene 88

Contributions to Materials Science

Building Blocks for Sulfurous Materials

While direct applications of this compound in materials science are not widely documented, its structural motifs and those of its analogs are of interest in the development of novel sulfur-containing materials. The 1,3-dithiolane ring can be considered a source of sulfur and a latent carbonyl functionality, which can be unmasked to facilitate further chemical transformations.

The synthesis of sulfur-rich scaffolds, such as 1,4-dithiins and thianthrenes, highlights the utility of sulfur heterocycles as building blocks for electroactive materials. These materials are of interest for applications in electronics, such as in batteries and anion receptors. The incorporation of sulfur atoms into macrocycles and polymers can impart unique electronic and conformational properties.

Furthermore, 2-ylidene-1,3-dithiolanes, which can be synthesized from 2,2-disubstituted disodium (B8443419) ethene-1,1-dithiolates, are used in the creation of compounds with interesting electronic and optical properties. These materials have found applications in optical data storage and as UV-protective coatings. The electron-withdrawing substituents at the 2-position of the 1,3-dithiolane ring are crucial for these properties.

Derivatives in Functional Polymer Synthesis

The field of polymer chemistry has seen the utility of dithiolane derivatives, particularly in the synthesis of functional and dynamic polymers. Although specific examples involving this compound are scarce, the broader class of 1,2-dithiolanes has been exploited for the creation of polymers with unique properties such as self-healing and reversible depolymerization. researchgate.net

The reactivity of the disulfide bond in 1,2-dithiolanes, which is constrained within a five-membered ring, makes them susceptible to ring-opening polymerization. This process can be initiated by various stimuli, leading to the formation of polydisulfides. These polymers are often dynamic, meaning the disulfide bonds can undergo exchange reactions, which is the basis for their self-healing capabilities.

A general strategy for creating functional polymers involves the synthesis of 1,2-dithiolane (B1197483) monomers bearing functional handles that can be used for downstream modifications. For instance, a hydroxyl group on the dithiolane ring can be converted into an acrylate, which can then be polymerized or undergo further reactions like Michael additions. nih.gov This modular approach allows for the synthesis of a diverse range of functional polymers from dithiolane precursors. The development of one-step synthetic methods for diversely substituted functional 1,2-dithiolanes has expanded the toolbox for creating these advanced polymer materials. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of 2,2-Dibenzyl-1,3-dithiolane would be expected to show characteristic absorption bands for the benzyl (B1604629) and dithiolane moieties. The most prominent bands would include C-H stretching vibrations for both the aromatic rings and the aliphatic methylene (B1212753) groups. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The presence of C-S bonds is typically indicated by weak absorptions in the fingerprint region (800-600 cm⁻¹). Crucially, the absence of a strong absorption band around 1710 cm⁻¹ would confirm the complete conversion of the starting material, dibenzyl ketone, by demonstrating the disappearance of its carbonyl (C=O) group.

Table 5: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium
C=C Stretch (Aromatic) 1605, 1495, 1450 Medium-Weak
C-H Bend (CH₂) ~1465 Medium
C-S Stretch 800 - 600 Weak

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

No specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including retention times, fragmentation patterns, or mass spectra, for this compound has been reported in the available scientific literature. While GC-MS is a standard method for identifying and assessing the purity of organic compounds, published studies detailing this analysis for this compound could not be found.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

There is no available Ultraviolet-Visible (UV-Vis) absorption data for this compound. Consequently, information regarding its electronic transitions, maximum absorption wavelengths (λmax), and molar absorptivity—which are key to understanding its electronic properties—remains undetermined from experimental sources.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases, nor has it been published in the surveyed literature. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, but this analysis has not been reported for the title compound.

Conformational Analysis and Geometrical Parameters

Without data from single-crystal X-ray diffraction, a definitive conformational analysis and a detailed table of geometrical parameters (such as bond lengths, bond angles, and torsion angles) for this compound cannot be provided. Such an analysis is contingent on the successful crystallographic determination of the molecule's solid-state structure.

Theoretical and Computational Investigations of 2,2 Dibenzyl 1,3 Dithiolane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,2-Dibenzyl-1,3-dithiolane at the molecular level. These methods allow for the exploration of its potential energy surface and the detailed analysis of its electronic structure.

Exploration of Potential Energy Hypersurfaces

The potential energy hypersurface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For this compound, mapping this surface is crucial for identifying stable conformations, transition states, and the energy barriers that separate them. Computational methods can systematically explore the conformational space of the molecule by varying key dihedral angles, such as those associated with the benzyl (B1604629) groups and the dithiolane ring. This exploration reveals the energetically preferred arrangements of the bulky benzyl substituents and the puckering of the five-membered dithiolane ring. The identification of local and global minima on the PES corresponds to the stable isomers and conformers of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules like this compound. DFT calculations can provide accurate descriptions of the molecule's geometry, orbital energies, and charge distribution. Key parameters derived from these studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO gap, for instance, is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. Furthermore, calculated electrostatic potential maps can highlight the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Mechanistic Studies and Reaction Pathway Elucidation

Computational modeling is instrumental in unraveling the complex mechanisms of reactions involving this compound. By simulating reaction pathways, researchers can gain a detailed understanding of how transformations occur at the molecular level.

Computational Modeling of Key Intermediates and Transition States

The study of reaction mechanisms hinges on the characterization of transient species like intermediates and transition states. For reactions involving this compound, such as its formation from dibenzyl ketone and 1,2-ethanedithiol (B43112) or its cleavage (deprotection), computational methods can be used to locate and characterize the geometries and energies of these fleeting structures. For example, in the acid-catalyzed formation of the dithiolane, calculations can model the initial protonation of the ketone, the subsequent nucleophilic attack by the thiol, and the final cyclization and dehydration steps, identifying the rate-determining transition state.

Understanding Selectivity and Reaction Outcomes

When multiple reaction pathways are possible, computational chemistry can be used to predict the most likely outcome by comparing the activation energies of the competing transition states. For instance, in reactions where this compound might undergo different modes of ring-opening or react with various electrophiles, calculating the energy profiles for each potential pathway can explain observed product distributions or predict the selectivity of a new reaction. This predictive power is invaluable for designing more efficient and selective synthetic routes.

Electronic Structure and Stability Analysis

Investigation of Carbanion Stabilization through Sulfur d-Orbitals

The ability of sulfur to stabilize adjacent carbanions is a well-established phenomenon in organic chemistry, significantly enhancing the acidity of protons on carbon atoms alpha to a sulfur atom. For many years, this stabilization was attributed to the participation of sulfur's 3d-orbitals, which were thought to overlap with the carbanionic p-orbital, delocalizing the negative charge. This d-orbital conjugation model was widely accepted and used to explain the reactivity of sulfur-containing compounds. uclouvain.be

However, the advent of more sophisticated computational methods has led to a re-evaluation of this model. A significant body of theoretical work, including ab initio molecular orbital (MO) calculations, now suggests that the role of d-orbitals in stabilizing carbanions by bivalent sulfur is not as significant as once believed. uclouvain.be These studies indicate that including d-orbitals in the basis set for calculations does not substantially improve the results or change the fundamental description of the stabilization.

The current, more widely accepted explanation centers on hyperconjugation and inductive effects. uclouvain.beorganicchemistrydata.org Computational models have shown that the primary stabilizing interaction is the overlap between the high-energy non-bonding orbital (n) of the carbanion and the low-lying antibonding orbital (σ) of the adjacent carbon-sulfur bond (n -> σ interaction). uclouvain.be This interaction effectively delocalizes the electron density of the carbanion. Additionally, the electronegativity of the sulfur atom contributes an inductive effect, further stabilizing the negative charge. organicchemistrydata.org While the d-orbital model provided a useful descriptive framework, modern computational investigations indicate that carbanion stabilization in dithiolane systems can be interpreted without invoking d-orbital conjugation.

Stereoelectronic Effects and Conformational Preferences of the Dithiolane Ring

The geometry and stability of the 1,3-dithiolane (B1216140) ring are governed by a complex interplay of stereoelectronic effects and steric interactions. Unlike six-membered rings which typically adopt a stable chair conformation, the five-membered dithiolane ring is more flexible and typically exists in either an envelope or a half-chair (twist) conformation. nih.gov

Computational studies on related heterocycles, such as 1,3-dithianes, have provided significant insight into the key stereoelectronic interactions at play. These include hyperconjugative interactions between bonding (σ) and antibonding (σ) orbitals, such as σC-S → σC-H, and interactions involving the lone pairs on the sulfur atoms, such as nS → σ*C-H (anomeric effect). acs.orgnih.govresearchgate.net The long carbon-sulfur bonds, compared to carbon-carbon or carbon-oxygen bonds, lead to distortions in the ring geometry that can enhance the overlap for these hyperconjugative interactions. acs.orgnih.govresearchgate.net

In the specific case of this compound, the two bulky benzyl substituents at the C2 position play a dominant role in determining the ring's conformational preference. These large groups introduce significant steric strain, which must be minimized. Theoretical modeling would predict that the dithiolane ring adopts a conformation that orients the two benzyl groups in a pseudo-equatorial fashion to reduce steric hindrance. This steric demand likely restricts the ring's flexibility, favoring a specific envelope or half-chair conformation over rapid interconversion between multiple forms. The precise conformational preference and the rotational barriers of the benzyl groups can be determined through computational methods such as molecular mechanics or density functional theory (DFT) calculations.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are a powerful tool for predicting the spectroscopic properties of molecules, providing a direct link between a molecule's computed electronic structure and its experimental spectrum. These methods can be used to calculate properties such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. nih.govrsc.org

For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed computational method. After optimizing the molecule's geometry to find its lowest energy conformation, further calculations can predict its spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules, and can help confirm the proposed structure and conformation. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations and confirm the molecular structure. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light absorbed in the UV-Visible spectrum, allowing for the prediction of λmax values. rsc.org

By comparing the computationally predicted spectra with experimental data, researchers can gain confidence in the molecule's structure and conformational assignment. Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects or intermolecular interactions not included in the gas-phase computational model. nih.gov

Below is an illustrative table showing the type of data that can be generated through such computational predictions, compared against hypothetical experimental values for a dithiolane system.

Spectroscopic PropertyAtoms/GroupPredicted Value (First Principles)Experimental Value
¹H NMR Chemical Shift (δ, ppm)-S-CH₂-CH₂-S-3.353.31
-CH₂-Ph3.203.18
¹³C NMR Chemical Shift (δ, ppm)C2 (S-C-S)75.475.1
-S-CH₂-40.139.8
-CH₂-Ph45.244.9
IR Frequency (cm⁻¹)C-S Stretch715710

Advanced Derivatization and Functionalization Strategies

Site-Specific Modification and Introduction of Novel Functionalities

The structure of 2,2-dibenzyl-1,3-dithiolane offers several avenues for site-specific modification. The primary sites for introducing new functionalities are the aromatic rings of the benzyl (B1604629) groups and, under certain conditions, the dithiolane ring itself.

Modification of Benzyl Groups: The phenyl rings of the benzyl substituents are susceptible to electrophilic aromatic substitution. Standard protocols can be employed to introduce a variety of functional groups, thereby altering the molecule's steric and electronic properties. For instance, nitration, halogenation, acylation, or sulfonation would yield derivatives with novel handles for further chemical transformations. These modifications can pave the way for creating more complex molecules where the this compound core acts as a scaffold.

Modification of the Dithiolane Ring: While the C2 position is fully substituted in this compound, other reactions involving the dithiolane ring are known. One significant strategy reported for 2-aryl-1,3-dithiolanes is a base-mediated ring fragmentation. acs.org This process involves deprotonation at the C2 position, leading to the cleavage of the dithiolane ring to form a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org This anion can then be trapped by various electrophiles, effectively converting the dithiolane into a different class of organosulfur compounds. acs.org Although this method results in the destruction of the dithiolane ring, it represents a powerful functionalization strategy starting from the parent compound.

Another approach involves the synthesis of dithiolanes with pre-installed functional groups. For example, trimethylsilyldiazomethane (B103560) can react with thioketones to produce 2-silylated 1,3-dithiolanes. nih.gov These silylated derivatives can be converted into various substituted ethenes, demonstrating a pathway to highly functionalized molecules starting from a dithiolane precursor. nih.govbeilstein-journals.org

Synthesis of Multifunctional Dithiolane Derivatives for Specific Applications

The creation of multifunctional dithiolane derivatives is a key strategy for tailoring these molecules for specific, advanced applications. This involves incorporating multiple functional groups into a single molecular entity, often by linking a dithiolane moiety to other reactive or functional cores.

A common synthetic approach involves using a dithiolane with a reactive handle, such as 1,3-dithiolane-2-methanol (B15435076), which can then be attached to various aromatic platforms through alkylation or esterification reactions. chemrxiv.org This method allows for the flexible positioning of dithiolane groups on a central aromatic ring, leading to compounds with multiple sulfur-rich sites. chemrxiv.org For instance, reacting 1,3-dithiolane-2-methanol with dibromomethylbenzene isomers allows for the synthesis of molecules containing two dithiolane moieties. chemrxiv.org

Another innovative approach is the synthesis of tetrafunctional dithiolane monomers, such as lipoic acid pentaerythritol (B129877) ethoxylate (LAPEO), through Fischer esterification. rsc.org This strategy connects a naturally sourced dithiolane (lipoic acid) to a four-armed core, creating a monomer suitable for photopolymerization into crosslinked thermosets. rsc.org Such materials are of interest for applications like recyclable additive manufacturing. rsc.org These examples highlight a synthetic paradigm where the dithiolane unit is strategically integrated into larger, multifunctional architectures.

Table 1: Potential Multifunctional Derivatives and Applications

Functional Group Introduced Potential Application Area Synthetic Strategy
Multiple Dithiolane Moieties Coordination Polymers, Ligand Design Alkylation of functionalized dithiolanes with poly-halogenated aromatics chemrxiv.org
Ester/Amide Linkages Polymer Science, Drug Delivery Esterification/amidation of a dithiolane-carboxylic acid (e.g., lipoic acid) with polyols or polyamines rsc.org
Hydroxyl or Amino Groups Further Functionalization, Solubilization Electrophilic aromatic substitution on benzyl rings followed by reduction or nucleophilic substitution
Silyl Groups Precursors for Olefination Reactions Reaction of thioketones with trimethylsilyldiazomethane nih.gov

Applications in Ligand Chemistry for Metal Complexation

Cyclic thioethers, including the 1,3-dithiolane (B1216140) scaffold, are valuable ligands in coordination chemistry. The sulfur atoms in the dithiolane ring possess lone pairs of electrons that can effectively coordinate with various metal ions, particularly soft transition metals.

The presence of two sulfur atoms allows the 1,3-dithiolane ring to act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. This chelation effect enhances the stability of the resulting metal complex. Dithiocarbamates, which also feature a CSS group, are well-known for their excellent chelation ability with a wide range of metals, forming stable complexes due to the favorable "bite angle" of the sulfur atoms. sysrevpharm.org By analogy, the dithiolane ring in this compound provides a pre-organized bidentate scaffold for metal binding.

Research has focused on synthesizing multidentate ligands by attaching one or more dithiolane rings to a central aromatic core. chemrxiv.org These molecules are designed to form novel complex structures or coordination polymers upon reaction with metal ions. chemrxiv.org For example, diiron dithiolato carbonyl complexes are synthesized from various dithiol precursors and iron carbonyls, serving as models for the active sites of [FeFe]-hydrogenases. nih.govnih.gov The benzyl groups in this compound would play a significant role in the properties of its metal complexes, influencing their solubility, steric hindrance, and electronic characteristics.

Table 2: Metal Complexation Properties of Dithiolane-Based Ligands

Metal Ion Type Potential Coordination Mode Resulting Complex Type Key Features
Soft Transition Metals (e.g., Ag(I), Pd(II), Pt(II)) Bidentate (S,S-chelation) Mononuclear or Polynuclear Complexes Strong affinity of sulfur for soft metals chemrxiv.org
First-Row Transition Metals (e.g., Fe(II/III), Co(II), Ni(II)) Bidentate (S,S-chelation) Mononuclear Complexes, Bioinorganic Models Used in synthesis of hydrogenase mimics nih.gov
Lanthanides (e.g., Eu(III), Tb(III)) Bidentate (ancillary ligand) Luminescent Complexes Often used with other ligands like 1,3-diketones to sensitize metal-centered luminescence mdpi.com

Analytical Derivatization Techniques for Trace Analysis

For trace analysis using techniques like high-performance liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of detection. nih.gov This is particularly useful for compounds that lack easily ionizable functional groups. While this compound itself does not possess features for high ionization efficiency, it can be considered a derivative of its parent ketone (1,3-diphenylacetone) for analytical purposes.

The primary goal of derivatization in LC-MS is to introduce a functional group that is readily charged or enhances ionization efficiency. nih.gov For example, reagents can be designed to introduce a permanent positive charge (quaternary amine) or a group that is easily protonated (tertiary amine) for positive-ion mode analysis.

In the context of sulfur-containing compounds, derivatization is often employed for the analysis of thiols. Reagents like 4,4'-dithiodipyridine (DTDP) or various maleimide (B117702) derivatives are used to tag thiols, enabling their sensitive detection at ultratrace levels in complex matrices like wine. semanticscholar.org While this compound is a thioacetal and not a free thiol, these techniques illustrate the principle of targeting a specific functionality (in this case, the S-H group) for enhanced detection. For a molecule like this compound, a derivatization strategy would likely involve a reaction that cleaves the thioacetal to regenerate the parent ketone, which could then be derivatized, or a method that functionalizes the benzyl rings with a tag suitable for sensitive analysis.

Q & A

Basic: What are the established synthetic routes for 2-substituted-1,3-dithiolane derivatives, and how are they characterized?

Methodological Answer:
2,2-Dibenzyl-1,3-dithiolane derivatives are typically synthesized via cyclization of β-diketonato precursors with carbon disulfide and 1,2-dibromoethane. For example, macrocyclic Schiff base compounds are synthesized by reacting intermediates (e.g., Ⅰa–Ⅰc) with aldehydes or ketones. Characterization involves elemental analysis, IR spectroscopy (to confirm C=N and C-S bonds), ¹H-NMR (to verify substituent integration and ring structure), and mass spectrometry (to confirm molecular weight) .

Basic: What spectroscopic techniques are critical for structural elucidation of 1,3-dithiolane derivatives?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C-S stretches at 600–700 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹).
  • ¹H-NMR : Resolves proton environments (e.g., benzyl protons at δ 4.0–4.5 ppm, dithiolane ring protons at δ 3.0–3.5 ppm).
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns (e.g., loss of benzyl groups or sulfur atoms).
    These methods collectively validate purity and structural integrity .

Advanced: How does the 6-endo-trig cyclization mechanism of 2-alkenyl-1,3-dithiolanes proceed, and what diastereoselectivity is observed?

Methodological Answer:
The 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes proceeds via a stepwise mechanism involving thiolane ring opening, radical stabilization, and re-closure. This pathway yields trans-decalins with >90% diastereoselectivity, critical for synthesizing terpene scaffolds. The dithiolane acts as a sulfur-based directing group, with steric and electronic factors dictating regioselectivity .

Advanced: How can researchers resolve contradictions in reaction yields or selectivity for dithiolane-based cyclizations?

Methodological Answer:
Contradictions in yields or selectivity often arise from variations in reaction conditions (e.g., solvent polarity, temperature). To address this:

  • Systematic Screening : Test solvents (e.g., dioxane vs. THF) and catalysts.
  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR.
  • Computational Modeling : Predict transition states to optimize steric/electronic effects.
    Cross-referencing mechanistic data with synthetic outcomes (e.g., vs. ) helps identify optimal protocols .

Advanced: What role do 2-substituted-1,3-dithiolanes play in synthesizing bioactive macrocycles, and how is activity validated?

Methodological Answer:
2-Substituted-1,3-dithiolanes serve as sulfur-rich linkers in macrocyclic Schiff bases (e.g., compounds Ⅱa–Ⅱc). Antibacterial activity is tested via:

  • Disk Diffusion Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC Determination : Minimum inhibitory concentrations (MICs) are measured using broth dilution.
    Enhanced activity correlates with electron-withdrawing substituents (e.g., nitro groups) improving membrane permeability .

Advanced: How do radical-mediated reactions affect the stability of 1,3-dithiolanes?

Methodological Answer:
Radicals (e.g., (Me₃Si)₃Si•) induce ring-opening reactions in 1,3-dithiolanes via S–C bond cleavage. For example:

  • 2,2-Dimethyl-1,3-dithiolane : Reacts smoothly with radicals, yielding sulfides after H-abstraction.
  • 1,3-Dithiolane-1-oxides : Exhibit divergent reactivity due to sulfoxide’s electron-deficient sulfur.
    Stability is assessed using EPR to detect radical intermediates and HPLC to monitor degradation products .

Advanced: What computational tools are used to predict metabolic pathways of dithiolane derivatives?

Methodological Answer:
Metabolism prediction involves:

  • QSAR Models : Relate structure to S-oxidation potential (e.g., sulfoxide/sulfone formation).
  • Docking Simulations : Map interactions with cytochrome P450 enzymes.
    For instance, 2-methyl-1,3-dithiolane is predicted to undergo rapid S-oxidation to sulfoxides, validated via LC-MS in rat hepatocyte studies .

Advanced: How do substituents on the dithiolane ring influence reaction mechanisms in olefination reactions?

Methodological Answer:
Substituents (e.g., silyl groups) modulate reactivity in olefination:

  • 2-Silylated Dithiolanes : Undergo 1,3-dipolar cycloaddition with diazomethanes, yielding aryl/hetaryl-substituted ethenes.
  • Steric Effects : Bulky groups (e.g., benzyl) favor exo-transition states, enhancing regioselectivity.
    Mechanistic studies (e.g., Hammett plots, kinetic isotope effects) quantify substituent impacts .

Advanced: What safety protocols are critical when handling 1,3-dithiolanes in oxidative conditions?

Methodological Answer:

  • Ventilation : Prevent inhalation of volatile sulfur byproducts (e.g., H₂S).
  • Waste Management : Separate sulfur-containing waste for professional disposal (prevents environmental contamination).
  • PPE : Use nitrile gloves and gas-tight goggles to avoid skin/eye contact (LD₅₀ for 2-methyl-1,3-dithiolane: >7 mg/kg in rats) .

Advanced: How can researchers optimize green chemistry metrics in dithiolane syntheses?

Methodological Answer:

  • Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Design : Use recyclable Lewis acids (e.g., FeCl₃ on silica) to reduce waste.
  • Atom Economy : Prioritize one-pot reactions (e.g., tandem cyclization-functionalization) to minimize steps.
    Life-cycle assessments (LCAs) quantify improvements in E-factors and process mass intensity .

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